molecular formula C8H12ClN3O B3228797 2-chloro-N-[3-(1H-pyrazol-1-yl)propyl]acetamide CAS No. 1269152-32-0

2-chloro-N-[3-(1H-pyrazol-1-yl)propyl]acetamide

Cat. No.: B3228797
CAS No.: 1269152-32-0
M. Wt: 201.65 g/mol
InChI Key: LYFBXGZBJBCZLR-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(1H-pyrazol-1-yl)propyl]acetamide is a chemical compound that belongs to the class of acetamides It features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(1H-pyrazol-1-yl)propyl]acetamide typically involves the reaction of 2-chloroacetamide with 3-(1H-pyrazol-1-yl)propylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. Safety measures are crucial due to the potential hazards associated with handling reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(1H-pyrazol-1-yl)propyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

    Cyclization Reactions: Catalysts such as palladium or rhodium complexes are often employed to facilitate cyclization.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while cyclization reactions can produce fused heterocyclic compounds.

Scientific Research Applications

2-chloro-N-[3-(1H-pyrazol-1-yl)propyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(1H-pyrazol-1-yl)propyl]acetamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[3-(1H-indol-1-yl)propyl]acetamide
  • 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]acetamide
  • 2-chloro-N-[3-(1H-triazol-1-yl)propyl]acetamide

Uniqueness

2-chloro-N-[3-(1H-pyrazol-1-yl)propyl]acetamide is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. Compared to similar compounds with indole, imidazole, or triazole rings, the pyrazole ring offers distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-chloro-N-(3-pyrazol-1-ylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c9-7-8(13)10-3-1-5-12-6-2-4-11-12/h2,4,6H,1,3,5,7H2,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFBXGZBJBCZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCCNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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